Cas no 895480-53-2 (3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide)

3-(4-Chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core linked to a 4-chlorophenylthio moiety via a propanamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the chlorophenylthio group may contribute to lipophilicity and target binding affinity. The propanamide linker offers flexibility for further derivatization. This compound is of interest in pharmaceutical research for its balanced physicochemical properties and potential as a precursor for kinase inhibitors or antimicrobial agents. Its well-defined structure allows for precise structure-activity relationship studies.
3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide structure
895480-53-2 structure
Product Name:3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
CAS No:895480-53-2
MF:C17H14ClN3O2S
MW:359.829961299896
CID:6013106
PubChem ID:7254672
Update Time:2025-06-11

3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
    • F2537-1039
    • AKOS024658096
    • 3-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
    • 3-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
    • 895480-53-2
    • Inchi: 1S/C17H14ClN3O2S/c18-13-6-8-14(9-7-13)24-11-10-15(22)19-17-21-20-16(23-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
    • InChI Key: VYVPOTUKTLNLAM-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC=C2)O1)(=O)CCSC1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 359.0495256g/mol
  • Monoisotopic Mass: 359.0495256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 93.3Ų

3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide Pricemore >>

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3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide Related Literature

Additional information on 3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Introduction to 3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS No. 895480-53-2) in Modern Chemical and Pharmaceutical Research

3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, identified by the CAS number 895480-53-2, represents a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a 4-chlorophenylsulfanyl moiety and a 5-phenyl-1,3,4-oxadiazol-2-yl substituent contributes to its unique chemical properties, making it a promising candidate for further exploration in synthetic methodologies and pharmacological studies.

The structural composition of this compound encompasses several key functional groups that are widely recognized for their role in modulating biological activities. The 4-chlorophenylsulfanyl part introduces a halogenated aromatic ring, which is frequently employed in medicinal chemistry to enhance binding affinity and metabolic stability. Concurrently, the 5-phenyl-1,3,4-oxadiazole ring system is known for its versatility in serving as a scaffold for developing bioactive molecules. This heterocyclic structure has been extensively studied for its potential in inhibiting various enzymatic pathways and interacting with biological targets.

In recent years, there has been a surge in research focusing on oxadiazole derivatives due to their broad spectrum of biological activities. The 5-phenyl-1,3,4-oxadiazol-2-yl moiety in this compound not only contributes to its structural complexity but also opens up avenues for designing molecules with enhanced pharmacological properties. Studies have demonstrated that oxadiazole-containing compounds exhibit notable efficacy in treating inflammatory disorders, infectious diseases, and even certain types of cancer. The propanamide linkage further enhances the molecule's solubility and bioavailability, making it an attractive candidate for formulation development.

The 4-chlorophenylsulfanyl group adds another layer of functionality to this compound, enabling it to participate in various chemical reactions such as nucleophilic substitution and metal coordination. These reactions are pivotal in the synthesis of more complex derivatives that could potentially exhibit improved therapeutic profiles. The chlorine atom's electron-withdrawing nature also influences the electronic properties of the aromatic ring, which can be exploited to fine-tune interactions with biological targets.

Advances in computational chemistry have further facilitated the study of this compound by allowing researchers to predict its behavior and interactions with biological systems. Molecular docking simulations have been particularly useful in identifying potential binding sites on target proteins, thereby guiding the design of more effective derivatives. These computational approaches have complemented experimental studies, providing a holistic understanding of the molecule's pharmacological potential.

The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the oxadiazole ring through cyclocondensation reactions and subsequent functionalization at the 2-position with an amide group. The introduction of the 4-chlorophenylsulfanyl moiety typically involves sulfonation followed by reduction or direct coupling reactions depending on the synthetic strategy employed.

In terms of applications, this compound has shown promise as a lead molecule for developing novel therapeutic agents. Its structural features align well with current trends in drug discovery, where molecules with multiple functional groups are favored for their ability to interact with multiple targets simultaneously. This polypharmacological approach has been successful in treating multifaceted diseases by addressing multiple pathological pathways.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like oxadiazoles due to their diverse biological activities and synthetic feasibility. The versatility of 5-phenyl-1,3,4-oxadiazol-2-yl derivatives has led to their incorporation into numerous drug candidates that are currently undergoing preclinical or clinical evaluation. As research progresses, it is anticipated that compounds like 3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide will continue to play a pivotal role in advancing therapeutic strategies.

Future directions in the study of this compound may include exploring its analogs with modified substituents to optimize pharmacokinetic properties such as solubility and metabolic stability. Additionally, investigating its mechanism of action at a molecular level will provide valuable insights into how it interacts with biological targets and elicits therapeutic effects. These studies will not only enhance our understanding of this molecule but also contribute to the broader field of medicinal chemistry.

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